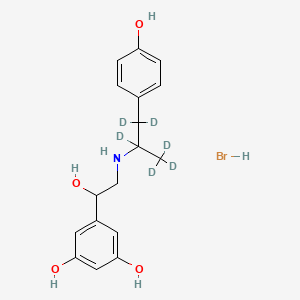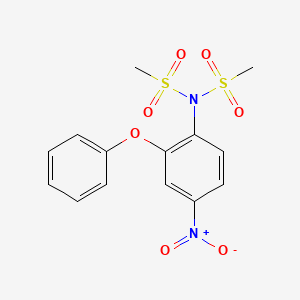
N-Methylsulfonyl Nimesulide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylsulfonyl Nimesulide is a derivative of Nimesulide . Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that is administered orally or rectally twice daily for a variety of inflammation and pain states .
Synthesis Analysis
Nimesulide is a COX-2 selective drug with anti-inflammatory and analgesic properties. It has low gastrointestinal and renal toxicity . A study has reported the development and characterization of a nanocrystal formulation containing nimesulide .
Molecular Structure Analysis
The molecular formula of N-Methylsulfonyl Nimesulide is C14H14N2O7S2 . The InChI is InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 . The molecular weight is 386.4 g/mol .
Chemical Reactions Analysis
Nimesulide blocks immunohaemolysis in vitro and has a direct effect on serum complement activity . This explains why the drug is also inhibitory on the inulin-induced haemolytic reaction .
Physical And Chemical Properties Analysis
Nimesulide is a poorly water-soluble compound . Its poor aqueous solubility poses bioavailability problems in-vivo . This could be overcome by the formation of inclusion complexes with β-cyclodextrin .
Scientific Research Applications
Analytical Method Development
The development of Ultra High Performance Liquid Chromatography (UHPLC) methods for the quantification of Nimesulide and its impurities is crucial. A method using a fused core column with ammonium acetate and methanol as the mobile phase has been developed, which is compatible with both UHPLC and Liquid Chromatography Mass Spectrometry (LC-MS). This method is significant for drug product development, allowing for the identification and quantification of impurities .
Toxicity Assessment
In Silico: toxicity assessment of Nimesulide and its impurities, including Impurity F, is vital for ensuring the safety of pharmaceutical products. Tools like Derek and TOPKAT software are used to assess genotoxicity, LD50, skin sensitization, irritation potential, and carcinogenicity, which aids in developing safe and quality products .
Quality Control
Impurity F plays a role in the quality control of pharmaceutical products containing Nimesulide. The analytical methods mentioned above can be applied in stability analysis, which is demonstrated by analyzing stressed samples, ensuring the quality of the product throughout its shelf life .
Stability Studies
Stability studies are essential for understanding the degradation behavior of pharmaceuticals. Nimesulide Impurity F can be monitored using the developed UHPLC method to study the stability of Nimesulide under various conditions, such as exposure to light, temperature, and pH variations .
Pharmacokinetics
Research into the pharmacokinetics of Nimesulide often involves studying its impurities. Impurity F can be used to investigate the metabolism and excretion patterns of Nimesulide, providing insights into its biological behavior and potential interactions .
Drug Formulation
In the formulation of Nimesulide-based drugs, understanding the role of impurities like N-Methylsulfonyl Nimesulide is crucial. It helps in optimizing the formulation process to minimize impurities and maximize the therapeutic efficacy of the active pharmaceutical ingredient .
Regulatory Compliance
For regulatory compliance, pharmaceutical companies must demonstrate control over impurities. Impurity F analysis is part of the regulatory submissions to demonstrate compliance with international guidelines such as those from the International Conference on Harmonization (ICH) .
Environmental Impact Studies
The environmental impact of pharmaceuticals is an emerging field of study. Impurity F, as a component of Nimesulide, can be investigated for its environmental fate, including its breakdown products and potential effects on ecosystems .
Safety And Hazards
Nimesulide has been associated with hepatotoxicity . A systematic review and meta-analysis of studies found that nimesulide was significantly associated with hepatotoxicity . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
N-methylsulfonyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTALLPFLVLCNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylsulfonyl Nimesulide | |
CAS RN |
51765-72-1 |
Source


|
| Record name | N-Methylsulfonylnimesulide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-METHYLSULFONYLNIMESULIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3AQ252U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

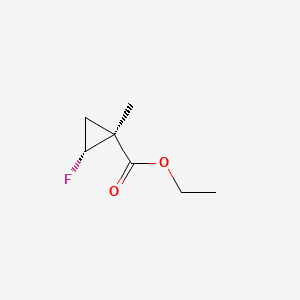
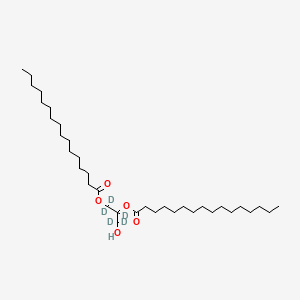
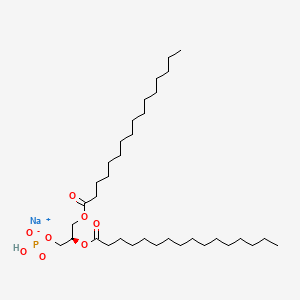
![1,2,3-Trichloro-4-[5-nitro-2-[4-nitro-2-(2,3,4-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588346.png)

![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)



